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Compound of Interest

Compound Name: Indene-d3

Cat. No.: B15557183

In-Depth Technical Guide to Indene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular formula,
and key data related to Indene-d3, a deuterated analog of indene. This document is intended
for researchers, scientists, and professionals in drug development who utilize isotopically
labeled compounds in their work.

Molecular Structure and Formula

Indene-d3 is a stable isotope-labeled derivative of indene, a bicyclic aromatic hydrocarbon.
While the precise location of deuterium substitution for Indene-d3 with CAS number 770-96-7
is not consistently reported across all public domains, the most chemically plausible structure is
1,1,3-Indene-d3. The acidity of the protons at the allylic positions (1 and 3) of the cyclopentene
ring makes them susceptible to exchange, leading to this specific deuteration pattern.

The molecular formula for Indene-d3 is CoHsD3[1][2].
Below is a diagram of the proposed structure for 1,1,3-Indene-d3.

Molecular structure of 1,1,3-Indene-d3.

Quantitative Data Summary

The following table summarizes the key quantitative data for Indene-d3 and its non-deuterated
counterpart, Indene.
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Property Indene-d3 Indene

Molecular Formula CoHsD3[1][2] CoHs

Molar Mass 119.18 g/mol [1] 116.16 g/mol

CAS Number 770-96-7[1][2] 95-13-6
Appearance Colorless to pale yellow liquid Colorless liquid
Boiling Point ~182 °C (estimated) 181-182 °C

Melting Point ~-2 °C (estimated) -2°C

Density ~1.0 g/cm3 (estimated) 0.997 g/cm? at 20 °C

Experimental Protocols

While specific experimental protocols for the synthesis of Indene-d3 (CAS 770-96-7) are not
readily available in the public literature, a general approach for the deuteration of indene at the
allylic positions can be inferred from established chemical principles.

General Synthesis of 1,1,3-Trideuterioindene

A plausible method for the synthesis of 1,1,3-trideuterioindene involves the base-catalyzed
exchange of the acidic allylic protons of indene with a deuterium source.

Reaction Scheme:

NaOD / D20

Indene (C9H8) (or other deuterated solvent/base system)

—» 1,1,3-Indene-d3 (COH5D3)

Click to download full resolution via product page
General synthesis pathway for 1,1,3-Indene-d3.
Methodology:

o Preparation of the Reaction Mixture: Indene is dissolved in a suitable aprotic solvent (e.qg.,
anhydrous tetrahydrofuran).
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« Introduction of Deuterium Source: A solution of a strong base in a deuterated solvent, such
as sodium deuteroxide (NaOD) in deuterium oxide (D20), is added to the indene solution.
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to
prevent oxidation.

o Proton-Deuterium Exchange: The mixture is stirred at room temperature or with gentle
heating to facilitate the deprotonation of the acidic C-H bonds at positions 1 and 3 by the
deuteroxide base, followed by deuteration from the D20. This process is repeated to achieve
a high level of deuterium incorporation.

o Work-up and Purification: After the reaction is complete, the organic layer is separated,
washed with a neutral agueous solution, and dried over an anhydrous drying agent (e.qg.,
magnesium sulfate). The solvent is then removed under reduced pressure.

 Purification: The crude product is purified by fractional distillation or column chromatography
to yield pure 1,1,3-Indene-d3.

Note: The efficiency of deuterium incorporation will depend on the reaction conditions, including
the strength of the base, the temperature, and the reaction time.

Spectroscopic Data

Detailed NMR and mass spectrometry data for Indene-d3 (CAS 770-96-7) are not widely
published. However, the expected spectroscopic characteristics can be predicted based on the
structure of 1,1,3-Indene-d3 and comparison with the spectra of unlabeled indene.

'H NMR Spectroscopy

In the *H NMR spectrum of 1,1,3-Indene-d3, the signals corresponding to the protons at the 1
and 3 positions would be absent or significantly reduced in intensity. The remaining signals
would be from the aromatic protons and the proton at the 2-position.

3C NMR Spectroscopy

The 13C NMR spectrum is expected to be similar to that of unlabeled indene. However, the
carbon atoms bonded to deuterium (C1 and C3) may exhibit a triplet multiplicity due to C-D
coupling and a slight upfield shift (isotope shift).
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Mass Spectrometry

The molecular ion peak in the mass spectrum of Indene-d3 would be observed at m/z =
119.18, corresponding to the molecular weight of CoHsDs. This is three mass units higher than
the molecular ion of unlabeled indene (m/z = 116.16).

Applications in Research and Development

Deuterated compounds like Indene-d3 are valuable tools in various scientific disciplines:

e Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can
provide insights into reaction mechanisms.

o Metabolic Studies: In drug development, deuterium labeling is used to study the metabolic
fate of drug candidates. The substitution of hydrogen with deuterium can slow down
metabolic processes that involve C-H bond cleavage, a strategy known as "metabolic
switching."

 NMR Spectroscopy: Deuterated compounds can be used as internal standards or as
solvents in NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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